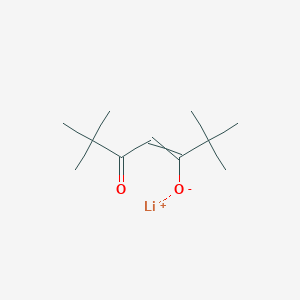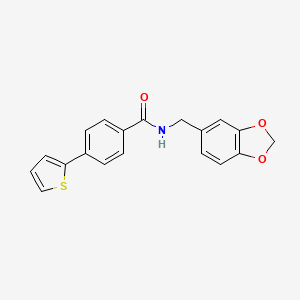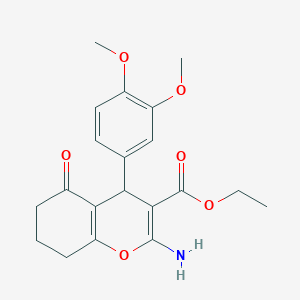
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a lithium ion coordinated to a 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate ligand, which imparts specific chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate typically involves the reaction of lithium hydroxide or lithium carbonate with 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-ol in an appropriate solvent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated systems and reactors ensures consistent quality and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The ligand can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted compounds.
Aplicaciones Científicas De Investigación
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in industrial processes, such as the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating the activity of enzymes and other proteins, leading to various biochemical effects. The ligand structure also contributes to the compound’s overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Barium 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Dysprosium 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Lanthanum 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
- Copper 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate
Uniqueness
Lithium(1+) 2,2,6,6-tetramethyl-5-oxohept-3-EN-3-olate is unique due to the presence of the lithium ion, which imparts specific chemical and physical properties not found in similar compounds with different metal ions. The lithium ion’s small size and high charge density contribute to the compound’s reactivity and stability, making it valuable in various applications.
Propiedades
Fórmula molecular |
C11H19LiO2 |
|---|---|
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
lithium;2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/C11H20O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1 |
Clave InChI |
YGUDQHNOEYNYSP-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
![Tert-butyl 5-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B12449273.png)
![N-[4-({[(3,4-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B12449281.png)

![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
![6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12449328.png)
![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
![Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B12449353.png)


![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)
![4-[6-(2-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449364.png)
